N-(mesitylmethyl)-N-phenylamine
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Overview
Description
N-(mesitylmethyl)-N-phenylamine is an organic compound that features a mesityl group (a derivative of mesitylene) and a phenyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(mesitylmethyl)-N-phenylamine typically involves the reaction of mesityl chloride with N-phenylamine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesityl chloride. The general reaction scheme is as follows:
Mesityl chloride and N-phenylamine Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(mesitylmethyl)-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: this compound N-oxide
Reduction: Various secondary or tertiary amines
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-(mesitylmethyl)-N-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(mesitylmethyl)-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The mesityl and phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
N-(mesitylmethyl)-N-phenylamine can be compared with other similar compounds, such as:
N-(tert-butyl)-N-phenylamine: Features a tert-butyl group instead of a mesityl group.
N-(mesitylmethyl)-N-methylamine: Contains a methyl group instead of a phenyl group.
N-(mesitylmethyl)-N-benzylamine: Has a benzyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of both mesityl and phenyl groups, which confer distinct steric and electronic properties, making it valuable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]aniline |
InChI |
InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 |
InChI Key |
QGCOCIOWGUIHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=CC=CC=C2)C |
Origin of Product |
United States |
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